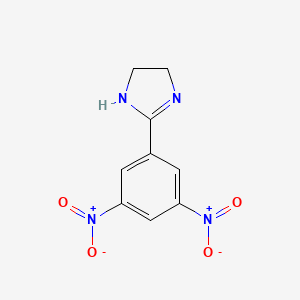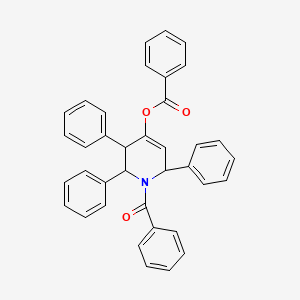
2,3,6-Triphenyl-1-(phenylcarbonyl)-1,2,3,6-tetrahydropyridin-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with benzoyl and phenyl groups
Vorbereitungsmethoden
The synthesis of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoyl chloride with a suitable pyridine derivative, followed by the introduction of phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as bromine or nitric acid, to introduce halogen or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE include other benzoyl-substituted pyridines and triphenyl derivatives. Compared to these compounds, 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. Some similar compounds include:
- 1-BENZOYL-2,3,6-TRIPHENYL-2H-PYRIDIN-4-YL BENZOATE
- 1-BENZOYL-2,3,6-TRIPHENYL-3H-PYRIDIN-4-YL BENZOATE
Eigenschaften
Molekularformel |
C37H29NO3 |
|---|---|
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
(1-benzoyl-2,3,6-triphenyl-3,6-dihydro-2H-pyridin-4-yl) benzoate |
InChI |
InChI=1S/C37H29NO3/c39-36(30-22-12-4-13-23-30)38-32(27-16-6-1-7-17-27)26-33(41-37(40)31-24-14-5-15-25-31)34(28-18-8-2-9-19-28)35(38)29-20-10-3-11-21-29/h1-26,32,34-35H |
InChI-Schlüssel |
FTCZHUSANIEUMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C(C(C(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)
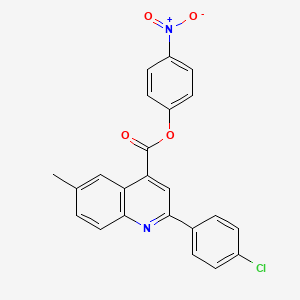
![2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15150504.png)


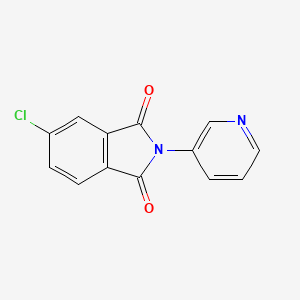
![2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B15150524.png)
![4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15150538.png)

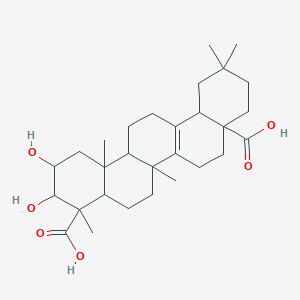
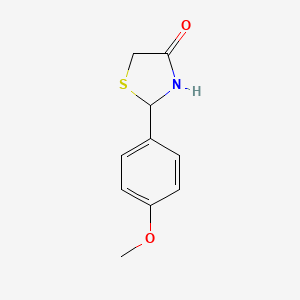
![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B15150592.png)
